Lipophilicity (XLogP3) Comparison: Methyl Group Increases Lipophilicity by 0.4 Units vs. 2,5-Dibromopyrazine
The addition of a methyl group at the 3-position in 2,5-dibromo-3-methylpyrazine increases the computed lipophilicity (XLogP3) by 0.4 units compared to the non-methylated analog, 2,5-dibromopyrazine, as calculated by the same PubChem algorithm [1]. This difference, while modest, can be significant in the context of medicinal chemistry, where logP values influence membrane permeability and metabolic stability of the final drug candidates incorporating this building block [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 2,5-Dibromopyrazine: 1.8 |
| Quantified Difference | ΔXLogP3 = 0.4 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Even small changes in logP can influence the physicochemical properties of final drug candidates, making this a key differentiator for researchers prioritizing specific ADME profiles.
- [1] PubChem. (2025). Computed XLogP3-AA values for 2,5-Dibromo-3-methylpyrazine (CID 20528925) and 2,5-Dibromopyrazine (CID 11470421). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
